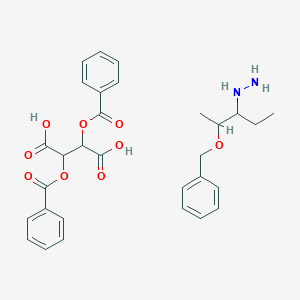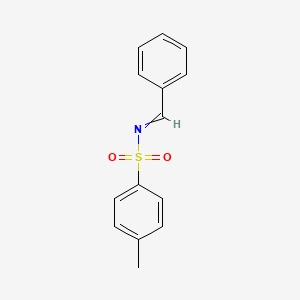
8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite
Descripción general
Descripción
8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is a synthetic compound based on guanosine . It effectively incorporates an 8-bromo modification and DMF-5’-O-DMT protection into guanosine residuals while carrying out oligonucleotide research and development .
Molecular Structure Analysis
The molecular formula of this compound is C43H52BrN8O7P . The IUPAC name is N’- [9- [ (2R,4S,5R)-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4- [2-cyanoethoxy- [di (propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide .Physical and Chemical Properties Analysis
The molecular weight of this compound is 903.8 . It has a XLogP3 of 6.5. The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Modification of Nucleosides
Research by Kampert et al. (2018) highlights the C8-metalation of purine nucleosides, including derivatives of 8-bromo-2'-deoxyguanosine, using palladium complexes. This process forms azolato complexes with unprotonated N7 ring nitrogen atoms and has implications for understanding the metalation chemistry of nucleosides (Kampert, Brackemeyer, Tan, & Hahn, 2018).
Synthesis of Modified DNA Fragments
Roelen et al. (1991) discuss the synthesis of DNA fragments containing modified bases using 8-bromo derivatives of deoxyguanosine. This work is crucial for understanding the incorporation of modified nucleotides in DNA, which has potential applications in genetic research and biotechnology (Roelen, Saris, Brugghe, van den Elst, Westra, van der Marel, & van Boom, 1991).
Photoactive DNA Synthesis
Liu and Verdine (1992) synthesized 8-bromo-2′-deoxyadenosine derivatives for incorporation into oligodeoxynucleotides, exploring their stability and interaction in duplex DNA. This research is relevant for applications in molecular biology and photochemistry (Liu & Verdine, 1992).
Enhancing DNA Synthesis
Bodepudi, Iden, and Johnson (1991) improved the synthesis of modified 2'-deoxynucleotides, including 8-oxo-2'-deoxyguanosine derivatives. Their method enhances coupling efficiency in DNA oligomer synthesis, which is valuable for research in genetics and molecular biology (Bodepudi, Iden, & Johnson, 1991).
Z-DNA Stabilization
Nadler and Diederichsen (2008) synthesized 8-bromo-2′-ethynyl-arabino-deoxyguanosine as a phosphoramidite building block to study the stabilization of left-handed Z-DNA double strands. This research contributes to our understanding of Z-DNA's biological role (Nadler & Diederichsen, 2008).
Fluorescent DNA Assays
Hawkins et al. (1995) incorporated a fluorescent guanosine analog into oligonucleotides, demonstrating its utility in real-time assays for protein/DNA interactions, such as HIV-1 integrase reactions. This advancement is significant for developing novel biochemical assays (Hawkins, Pfleiderer, Mazumder, Pommier, & Balis, 1995).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, it is generally recommended to avoid inhalation, skin contact, and ingestion when handling similar compounds . Appropriate personal protective equipment such as gloves, protective eyewear, and lab coats should be worn .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52BrN8O7P/c1-28(2)52(29(3)4)60(57-24-12-23-45)59-35-25-37(51-39-38(47-41(51)44)40(53)49-42(48-39)46-27-50(5)6)58-36(35)26-56-43(30-13-10-9-11-14-30,31-15-19-33(54-7)20-16-31)32-17-21-34(55-8)22-18-32/h9-11,13-22,27-29,35-37H,12,24-26H2,1-8H3,(H,48,49,53)/b46-27+/t35-,36+,37+,60?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKOTCSDJUGJE-JXFDYHEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52BrN8O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[2-[(diMethylaMino)Methyl]-4-Morpholinyl]-6-fluoro-1,4-d](/img/no-structure.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)




